(2S,4R)-1-(4-fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid

anti-inflammatory structure-activity relationship carrageenan-induced edema

(2S,4R)-1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid (CAS 1613637-25-4) is a chiral, non-racemic pyrrolidine derivative with the molecular formula C₁₁H₁₂FNO₅S and a molecular weight of 289.28 g/mol. The compound features a (2S,4R)-4-hydroxyproline core N-functionalized with a 4-fluorobenzenesulfonyl group, placing it within the class of N-arylsulfonyl-α-amino acids that have been explored as building blocks for protease inhibitors and anti-parasitic agents.

Molecular Formula C11H12FNO5S
Molecular Weight 289.28
CAS No. 1613637-25-4
Cat. No. B2681463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-1-(4-fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid
CAS1613637-25-4
Molecular FormulaC11H12FNO5S
Molecular Weight289.28
Structural Identifiers
SMILESC1C(CN(C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)F)O
InChIInChI=1S/C11H12FNO5S/c12-7-1-3-9(4-2-7)19(17,18)13-6-8(14)5-10(13)11(15)16/h1-4,8,10,14H,5-6H2,(H,15,16)/t8-,10+/m1/s1
InChIKeyYDYGDLFTYNVSOS-SCZZXKLOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S,4R)-1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid (CAS 1613637-25-4): Structural Identity and Core Specifications for Procurement


(2S,4R)-1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid (CAS 1613637-25-4) is a chiral, non-racemic pyrrolidine derivative with the molecular formula C₁₁H₁₂FNO₅S and a molecular weight of 289.28 g/mol [1]. The compound features a (2S,4R)-4-hydroxyproline core N-functionalized with a 4-fluorobenzenesulfonyl group, placing it within the class of N-arylsulfonyl-α-amino acids that have been explored as building blocks for protease inhibitors and anti-parasitic agents [2]. Commercial sources typically offer this compound at purities ranging from 95% to ≥98% [3].

Why Direct Substitution of (2S,4R)-1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid with Close Analogs Carries Scientific and Procurement Risk


Within the N-arylsulfonylproline family, both the stereochemistry at the 2- and 4-positions of the pyrrolidine ring and the electronic character of the aryl substituent profoundly influence biological activity profiles. The 2018 structure-activity relationship (SAR) study by Ugwu et al. demonstrated that the presence of a para substituent on the benzenesulfonamide ring significantly modulates both antitrypanosomal potency and anti-inflammatory efficacy, while the 4-hydroxyl group on the proline scaffold directs selectivity toward inflammatory versus parasitic targets [1]. Consequently, substituting this compound with the des-hydroxy analog (CAS 251096-96-5) or with an unsubstituted benzenesulfonyl derivative would be expected to produce a different pharmacological fingerprint, potentially invalidating SAR series continuity in medicinal chemistry campaigns.

Quantitative Differentiation Evidence for (2S,4R)-1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid Versus Its Closest Analogs


Enhanced Anti-Inflammatory Activity Conferred by the 4-Hydroxyproline Scaffold

In the SAR series reported by Ugwu et al. (2018), carboxamide derivatives derived from 4-hydroxyproline-containing benzenesulfonamides (series 13a-d, which share the 4-hydroxypyrrolidine-2-carboxylic acid core with the target compound) consistently exhibited higher anti-inflammatory activity than their proline-derived counterparts (series 13e-h, lacking the 4-OH group) in the carrageenan-induced rat paw edema model [1]. The most active 4-hydroxyproline derivative (13a) achieved percentage inhibition values of 58%, 60%, 67%, and 84% at 0.5 h, 1 h, 2 h, and 3 h post-administration, respectively [1].

anti-inflammatory structure-activity relationship carrageenan-induced edema

Critical Role of para-Fluoro Substitution on the Benzenesulfonyl Ring for Dual Anti-Inflammatory and Antitrypanosomal Potency

The SAR analysis by Ugwu et al. explicitly states that 'substitution at the para position in the benzenesulfonamide ring increased both the antitrypanosomal and anti-inflammatory activities' across the entire 13a-h series [1]. The 4-fluorobenzenesulfonyl group thus combines the electron-withdrawing inductive effect of fluorine with the para-substitution benefit, a feature absent in the unsubstituted benzenesulfonyl analog or analogs bearing substituents at the ortho or meta positions.

antitrypanosomal para-substitution effect benzenesulfonamide SAR

Synthetic Accessibility via High-Yielding N-Sulfonylation of L-4-Hydroxyproline

Ugwu et al. report that the base-promoted reaction of L-4-hydroxyproline with substituted benzenesulfonyl chlorides, including 4-fluorobenzenesulfonyl chloride, yields the corresponding benzenesulfonamide intermediates (series 11a-d) in 'excellent yields' [1]. This established synthetic route provides direct experimental precedent for the preparation of the target compound with high efficiency from commercially available L-4-hydroxyproline, reducing synthetic risk compared to de novo routes required for less precedented analogs.

synthetic yield N-sulfonylation building block

Defined (2S,4R) Stereochemistry as a Differentiator from Racemic or Diastereomeric Mixtures

The target compound is supplied as the single (2S,4R) diastereomer with commercial purity specifications of ≥95% (AKSci) to ≥98% (WanviBio) . This contrasts with the racemic mixture or the alternative (2R,4S) enantiomer, which would produce distinct and potentially confounding biological results. The closely related analog 1-(4-fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid (CAS 1008962-00-2), listed without defined stereochemistry, represents a stereochemically ambiguous alternative that introduces unacceptable variability into SAR studies .

chiral purity stereochemistry diastereomer

Pharmacokinetic Predictability Confirmed by in Silico Profiling of the Carboxamide Congener Series

The Ugwu et al. study includes pharmacokinetic profiling of the eight carboxamide derivatives (13a-h) derived from the target compound class. The authors report that 'the pharmacokinetic studies showed that the compounds would not pose oral bioavailability, transport and permeability problems' [1]. This favorable ADME prediction applies to the entire series sharing the N-(4-substituted-benzenesulfonyl)-4-hydroxyproline scaffold, reducing the risk of late-stage pharmacokinetic failure relative to uncharacterized chemotypes.

pharmacokinetics oral bioavailability in silico ADME

Validated Application Scenarios for (2S,4R)-1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid


Chiral Building Block for Anti-Inflammatory Carboxamide Libraries

The 4-hydroxyproline series (13a-d) derived from this building block demonstrated superior anti-inflammatory activity in the carrageenan-induced rat paw edema model compared to their des-hydroxy counterparts, with the most active analog achieving 84% inhibition at 3 h post-administration [1]. Research groups focused on inflammatory disease targets, including trypanosomiasis-associated inflammation, should prioritize this building block to maintain the anti-inflammatory phenotype established in the SAR series.

Scaffold for Dual-Activity Antitrypanosomal Agents

The para-fluoro substitution on the benzenesulfonyl ring is critical for achieving the enhanced dual antitrypanosomal and anti-inflammatory activity identified by Ugwu et al. [1]. The target compound serves as a direct precursor to carboxamide derivatives (via boric acid-catalyzed amidation with p-aminobenzoic acid) that have demonstrated nanomolar antitrypanosomal potency (series lead 13f: IC₅₀ = 2 nM against T. brucei gambiense) [1], making it a strategic intermediate for neglected tropical disease drug discovery.

Defined Stereochemical Standard for Analytical Method Development

With a confirmed (2S,4R) absolute configuration and commercial purities of ≥95–98% [1], this compound is suitable as a chiral reference standard for HPLC, LC-MS, or NMR method development. Its well-defined stereochemistry differentiates it from stereochemically ambiguous analogs such as CAS 1008962-00-2 , ensuring reliable calibration for analytical workflows in quality control and pharmacological studies.

Pharmacokinetically Pre-Validated Intermediate for Oral Drug Candidates

In silico ADME profiling of the carboxamide congeners derived from this building block predicted no oral bioavailability, transport, or permeability liabilities [1]. This class-level pharmacokinetic validation provides procurement justification for programs prioritizing orally bioavailable candidates, as the scaffold has already passed a preliminary drug-likeness assessment absent from many alternative building blocks.

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